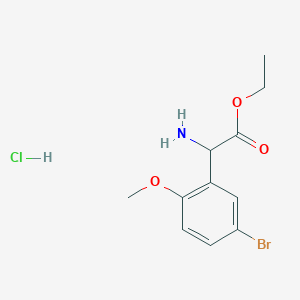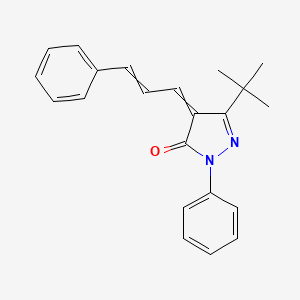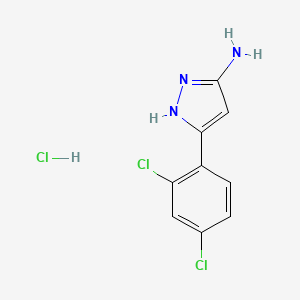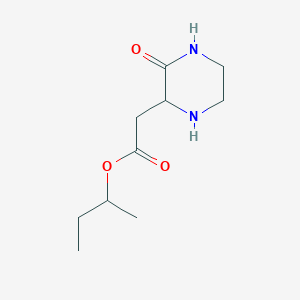
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
Vue d'ensemble
Description
“Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO3 . It is related to “5-bromo-2-methoxyphenyl acetate”, which has a CAS Number of 66037-04-5 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H15BrClNO3 . The average mass of the molecule is 324.599 Da .Applications De Recherche Scientifique
In Vivo Metabolism Studies
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, shows a complex metabolism in rats, leading to various metabolites. This includes metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, among others. These findings highlight multiple metabolic pathways, including deamination and acetylation processes (Kanamori et al., 2002).
Synthesis of Chemical Intermediates
- Ethyl amino(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was synthesized with high efficiency. The synthesis process involved bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% (H. Ai, 2002).
Anticancer Research
- Certain pyrimidine derivatives, prepared via cyclocondensation of ethyl-β-(3-bromo-4-methoxy phenyl)-α-cyanoacrylate, showed antimicrobial and inhibitory activities against breast carcinoma cells. This demonstrates the potential of these compounds in anticancer research (El-Moneim, 2014).
Learning and Memory Studies in Mice
- Synthesized compounds like 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) showed significant effects on learning and memory facilitation in mice. This indicates potential applications in neuropharmacology and cognitive studies (Jiang Jing-ai, 2006).
Radical Scavenging Activity
- Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against DPPH radicals. This suggests their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Mécanisme D'action
Target of Action
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is a complex organic compound Similar compounds are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The suzuki–miyaura coupling, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions, leading to the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that organoboron compounds, which this compound may be related to, have been noted for their stability, which can be influenced by environmental factors .
Propriétés
IUPAC Name |
ethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2;/h4-6,10H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWQRVROBCDPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)
![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)
![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)








![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)